![molecular formula C11H17N5NaO13P3 B13826279 sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate is a complex organic molecule. It features a purine base (adenine) attached to a ribose sugar, which is further linked to a series of phosphoryl groups. This structure is characteristic of nucleotides, which are the building blocks of nucleic acids like DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate typically involves multiple steps:
Formation of the Purine Base: The purine base (adenine) can be synthesized through a series of reactions starting from simpler organic molecules like formamide.
Attachment to Ribose Sugar: The adenine is then attached to a ribose sugar through a glycosidic bond. This step often involves protecting groups to ensure selective reactions.
Phosphorylation: The ribose-adenine compound is then phosphorylated using phosphorylating agents like phosphorus oxychloride (POCl3) under controlled conditions to form the triphosphate structure.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as using enzymes to catalyze the formation of the nucleotide from simpler precursors. This approach can be more efficient and environmentally friendly compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine base and the ribose sugar.
Substitution Reactions: The phosphoryl groups can participate in substitution reactions, where one phosphoryl group is replaced by another.
Hydrolysis: The compound can be hydrolyzed to break the glycosidic bond between the adenine and ribose, or the phosphoester bonds between the phosphoryl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Phosphoryl chloride (POCl3), thionyl chloride (SOCl2)
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Oxidation: Oxidized forms of the purine base or ribose
Reduction: Reduced forms of the purine base or ribose
Substitution: Various phosphorylated derivatives
Hydrolysis: Adenine, ribose, and inorganic phosphate
科学研究应用
Chemistry
Nucleotide Analogs: Used in the synthesis of nucleotide analogs for studying DNA and RNA synthesis and function.
Biochemical Probes: Utilized as probes in biochemical assays to study enzyme activities and interactions.
Biology
Genetic Research: Employed in genetic research to study the mechanisms of DNA replication, transcription, and translation.
Cell Signaling: Investigated for its role in cell signaling pathways, particularly those involving cyclic nucleotides.
Medicine
Antiviral Agents: Explored as potential antiviral agents due to their ability to interfere with viral replication.
Cancer Research: Studied for their potential use in cancer therapy, particularly in targeting rapidly dividing cells.
Industry
Biotechnology: Used in various biotechnological applications, including the production of genetically modified organisms (GMOs) and the development of new biopharmaceuticals.
作用机制
The compound exerts its effects primarily through interactions with enzymes and other proteins involved in nucleic acid metabolism. It can act as a substrate or inhibitor for enzymes like DNA polymerases, RNA polymerases, and kinases. These interactions can affect processes like DNA replication, RNA transcription, and signal transduction pathways.
相似化合物的比较
Similar Compounds
Adenosine Triphosphate (ATP): A similar nucleotide with three phosphoryl groups, widely known for its role in cellular energy transfer.
Guanosine Triphosphate (GTP): Another nucleotide with a similar structure, involved in protein synthesis and signal transduction.
Uniqueness
The uniqueness of sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate lies in its specific structure and the presence of multiple phosphoryl groups, which can confer unique biochemical properties and interactions compared to other nucleotides.
属性
分子式 |
C11H17N5NaO13P3 |
|---|---|
分子量 |
543.19 g/mol |
IUPAC 名称 |
sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C11H18N5O13P3.Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI 键 |
YOEHKDLTPSPVAA-MCDZGGTQSA-M |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])O)O)O)N=C(NC2=O)N.[Na+] |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])O)O)O)N=C(NC2=O)N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



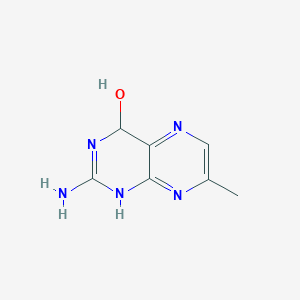
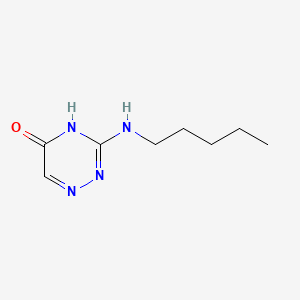
![(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13826215.png)
![(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid](/img/structure/B13826217.png)
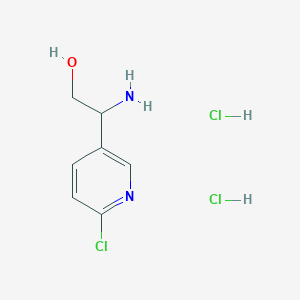
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)
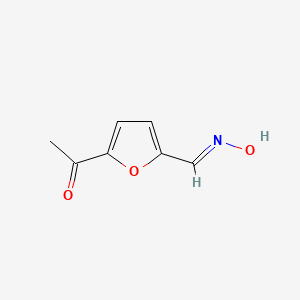
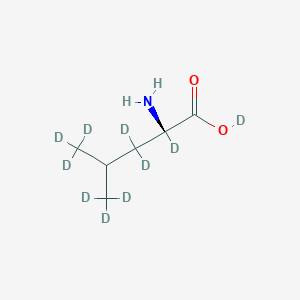

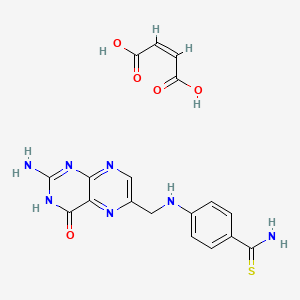
![N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide](/img/structure/B13826263.png)

![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
